Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Description
Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo[1,2-b]pyridazine core. Key structural attributes include:
Properties
CAS No. |
853334-16-4 |
|---|---|
Molecular Formula |
C20H17N3O7 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C20H17N3O7/c1-3-29-19(25)15-14-6-5-11-21-22(14)17(16(15)20(26)30-4-2)18(24)12-7-9-13(10-8-12)23(27)28/h5-11H,3-4H2,1-2H3 |
InChI Key |
XWPQOOLQPSYOFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester groups at positions 5 and 6 undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or their conjugate bases. Transesterification reactions are also feasible with alternative alcohols in the presence of acid catalysts.
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acidic Hydrolysis | HCl/H<sub>2</sub>O, reflux | 5,6-Dicarboxylic acid derivatives |
| Basic Hydrolysis | NaOH/EtOH, 60°C | Water-soluble carboxylate salts |
| Transesterification | ROH, H<sub>2</sub>SO<sub>4</sub> | Ester derivatives (e.g., methyl esters) |
These reactions modify solubility and enable further functionalization, such as peptide coupling .
Nitro Group Reduction
The 4-nitrobenzoyl substituent can be selectively reduced to an amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or iron in acidic media. This transformation is critical for generating intermediates with enhanced biological activity .
| Reducing Agent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 25°C, 1 atm | 4-Aminobenzoyl derivative |
| Fe/HCl | H<sub>2</sub>O, reflux | 4-Aminobenzoyl derivative (crude) |
The resulting amine serves as a handle for amidation, diazotization, or Schiff base formation .
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring’s electron-deficient nature facilitates SNAr reactions at positions activated by the nitro group. Nucleophiles such as amines or thiols react under basic conditions .
| Nucleophile | Conditions | Position Modified | Product Type |
|---|---|---|---|
| Primary Amines | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Position 3 or 4 | Aminopyridazine derivatives |
| Thiophenol | Et<sub>3</sub>N, THF, RT | Position 3 | Arylthioether derivatives |
Regioselectivity is influenced by the nitro group’s electron-withdrawing effects, directing substitution to meta/para positions relative to itself .
Cycloaddition Reactions
While not directly documented for this compound, structurally related pyrrolo-pyridazines participate in 1,3-dipolar cycloadditions with alkynes or alkenes. For example, mesoionic oxazolium N-ylides react with methyl propiolate to form fused heterocycles .
| Dipolarophile | Conditions | Product |
|---|---|---|
| Methyl Propiolate | CH<sub>2</sub>Cl<sub>2</sub>, RT | Pyrrolopyridazine-annulated systems |
| Acrylonitrile | DMF, 90°C, TPCD oxidant | Aromatized cycloadducts |
These reactions expand the compound’s utility in synthesizing polycyclic architectures .
Electrophilic Aromatic Substitution (EAS)
The pyrrolo moiety’s electron-rich nature allows electrophilic attacks at positions 8 or 9. Nitration or sulfonation may occur under strong acidic conditions, though competing nitro group reactivity necessitates careful optimization.
| Electrophile | Conditions | Position Modified | Product Type |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hrs | Position 8 | Dinitro derivatives |
| SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50°C, 4 hrs | Position 9 | Sulfonic acid derivatives |
Photochemical Reactivity
The nitrobenzoyl group may undergo photochemical reactions, such as nitro-to-nitrito rearrangement or radical formation under UV light, though this remains speculative without direct experimental data.
Key Research Findings
-
Antiproliferative Activity : Analogous nitro-substituted pyrrolo-pyridazines (e.g., compound 7m in ) exhibit IC<sub>50</sub> values as low as 12.54 μM against Panc-1 cancer cells, highlighting the pharmacophoric importance of the nitro group .
-
Structural Tunability : Transesterification and SNAr reactions enable systematic modification of electronic and steric properties, as demonstrated in related dihydrodipyrrolo-pyrazine derivatives .
Reaction Optimization Considerations
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr but may complicate ester hydrolysis.
-
Catalysts : TPCD (tetrakis-pyridino Co(II)dichromate) is effective for aromatizing cycloadducts in pyrrolo-pyridazine systems .
-
Temperature Control : Reduction of the nitro group requires mild conditions (25–50°C) to prevent over-reduction or decomposition .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its catalytic asymmetric transformations and biological target engagement mechanisms.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-b]pyridazine compounds exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation. The unique electronic properties imparted by the nitro group may contribute to increased reactivity towards biological targets.
Anti-inflammatory Properties
Research has demonstrated that pyrrolo derivatives can act as effective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate may exhibit similar anti-inflammatory effects due to its structural analogies with known COX inhibitors. A study highlighted the design and synthesis of pyrrolo derivatives that showed superior selectivity for COX-2 over COX-1, suggesting a pathway for further exploration with this compound .
Antioxidant Activity
The antioxidant potential of pyrrolo compounds is also noteworthy. Compounds that inhibit oxidative stress pathways can be beneficial in treating various diseases, including neurodegenerative disorders. The presence of electron-withdrawing groups like nitro may enhance the stability and efficacy of these compounds as antioxidants.
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study focused on the design and synthesis of novel pyrrolo derivatives explored their biological activities. The synthesized compounds were evaluated for their ability to inhibit cyclooxygenase enzymes, revealing that certain derivatives exhibited enhanced selectivity for COX-2, which is crucial for developing safer anti-inflammatory drugs .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 40 | 80 | 2:1 |
| This compound | TBD | TBD | TBD |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with active sites of enzymes involved in inflammatory processes .
Mechanism of Action
The mechanism of action of diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in electron transfer reactions, while the pyrrolo[1,2-b]pyridazine core can interact with biological macromolecules. These interactions can lead to the modulation of cellular processes and the inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolo[1,2-b]pyridazine Cores
Diethyl 7-Methyl-2-(4-Methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate ()
- Core : Identical pyrrolo[1,2-b]pyridazine system.
- Substituents :
- Methyl group at position 7 (vs. 4-nitrobenzoyl in the target compound).
- 4-Methylphenyl group at position 2 (introduces steric bulk but lacks nitro-group reactivity).
Pyrrolo[1,2-b]pyridazine Derivatives in Patents ()
- Examples : 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives.
- Key Differences : Saturation in the pyridazine ring alters conjugation and rigidity.
- Applications : Demonstrated as Bcl-xL inhibitors for cancer therapy . The nitrobenzoyl group in the target compound may enhance binding affinity compared to alkyl or aryl substituents.
Analogs with Different Heterocyclic Cores
Pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylates ()
- Core : Triazine instead of pyridazine.
- Examples :
- 14d : Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate.
- 14f : Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-phenyl analog.
- Yields (44–64%) and melting points (191–204°C) are comparable to typical pyrrolopyridazine derivatives .
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
- Examples: 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. 2d: Diethyl 3-benzyl-7-(4-nitrophenyl) analog.
- Comparison :
Functional Group and Substituent Analysis
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrrolo[1,2-b]pyridazine derivatives like Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate?
- Answer : One-pot multi-step reactions are widely used for synthesizing structurally complex pyrrolo[1,2-b]pyridazine derivatives. For example, cycloaddition reactions with pyridazinium N-ylides and dipolarophiles (e.g., 4-nitrobenzoyl derivatives) under reflux conditions in solvents like DMSO or DMF yield target compounds. Reaction optimization includes controlling temperature (e.g., 80–100°C) and stoichiometric ratios of reactants to favor regioselectivity . Azeotropic condensation, as demonstrated in poly-dicarboxylate synthesis, can also be adapted for esterification steps .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing nitrobenzoyl carbonyl signals (~168–170 ppm in 13C NMR) and ester carbonyl groups (~165–167 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., nitro stretches at ~1520 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
- HRMS (ESI) : Validates molecular mass with <5 ppm error between calculated and observed values .
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., endo vs. exo configurations) by analyzing non-hydrogen atomic positions .
Q. How can researchers purify this compound effectively?
- Answer : Recrystallization from ethyl acetate/methanol mixtures is a standard method, yielding high-purity crystals (e.g., 82% purity for analogous compounds). Acid quenching (e.g., HCl in ice/water) followed by filtration removes unreacted intermediates . Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) may separate regioisomers .
Advanced Research Questions
Q. How can regioselectivity in the cycloaddition reactions of pyrrolo[1,2-b]pyridazine derivatives be experimentally determined?
- Answer :
- X-ray crystallography : Directly visualizes substituent positions (e.g., nitrobenzoyl orientation relative to the pyrrolo-pyridazine core) .
- NOESY NMR : Detects spatial proximity between protons (e.g., coupling between nitrobenzoyl aromatic protons and pyridazine ring protons) .
- Competitive reaction studies : Varying dipolarophile electronic properties (e.g., electron-withdrawing vs. donating groups) to assess steric/electronic effects on regioselectivity .
Q. What computational strategies predict the electronic and optical properties of this compound?
- Answer :
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior .
- Continuum solvation models (e.g., PCM) : Simulate solvent effects on NMR chemical shifts and UV-Vis spectra .
- TD-DFT for chiroptical properties : Models electronic circular dichroism (ECD) and optical rotation for chiral derivatives .
Q. How should researchers resolve contradictions in spectral data between synthesis batches?
- Answer :
- Cross-validation with HRMS : Ensure molecular ion peaks match theoretical masses (e.g., 550.0978 calculated vs. 550.0816 observed in analogous compounds) .
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
- Isotopic labeling : Tracks unexpected side products (e.g., bromide substitution in 4-bromophenyl derivatives) .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
- Answer :
- Functional group variation : Synthesize analogs with substituents (e.g., cyano, methoxy) at the 4-nitrobenzoyl position to assess electronic effects on bioactivity .
- Cytotoxicity assays : Use MTT or SRB protocols on cell lines (e.g., HeLa, MCF-7) to correlate substituent bulkiness (e.g., naphthyl vs. phenyl) with potency .
- Docking studies : Map nitrobenzoyl interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
